4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone
Description
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-(4-piperidin-4-ylpiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-21(2)18-5-3-17(4-6-18)19(23)22-13-9-16(10-14-22)15-7-11-20-12-8-15/h3-6,15-16,20H,7-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGJOTPJJMVZME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Piperidone Core
Methodology:
The core structure, 4-(4-piperidyl)piperidyl ketone, is typically synthesized via multi-step processes involving the formation of substituted piperidones through aza-Michael reactions, Grignard reactions, or oxidation of suitable precursors.
- A high-yielding double aza-Michael reaction has been employed to generate chiral 2-substituted 4-piperidones from divinyl ketones, facilitating stereochemical control and functional diversity (see reference).
- Alternatively, the oxidation of suitable divinyl intermediates using mild oxidants such as manganese(IV) oxide or DDQ provides access to the piperidone ring with desired substitution patterns (see reference).
Functionalization with the Phenyl Group
Methodology:
The phenyl group bearing a dimethylamino substituent is introduced via nucleophilic aromatic substitution or electrophilic aromatic substitution, often utilizing o-(dimethylamino)aryl ketones as intermediates.
- The synthesis of o-(dimethylamino)aryl ketones, such as o-(dimethylamino)phenyl ketone, can be achieved through aryne coupling reactions in a one-pot process with yields reaching up to 93% (see reference).
- The reaction involves the generation of arynes from suitable precursors, which then undergo coupling with nucleophilic species, followed by hydrolysis to yield the desired aryl ketone.
Coupling of the Phenyl and Piperidyl Units
Methodology:
The coupling of the phenyl moiety with the piperidyl core typically employs reductive amination, acylation, or alkylation strategies under controlled conditions.
- Patent literature indicates that acylation of the piperidone with phenyl derivatives bearing amino groups, followed by reduction, can efficiently produce the target compound.
- Specific conditions include reaction at elevated temperatures (50–90°C) with alkali metal hydroxides or acids, depending on the functional groups involved, and quenching with water or dilute acid to isolate the product (see reference).
Summary of Typical Reaction Conditions and Data
Additional Considerations
- Purification: Recrystallization from petroleum ether or chromatography ensures high purity of intermediates and final products.
- Reaction Monitoring: TLC, NMR, and IR spectroscopy are employed to monitor reaction progress and confirm structures.
- Safety and Handling: Reactions involving aryne intermediates and strong acids/bases require appropriate safety measures, including inert atmospheres and proper waste disposal.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
Analgesic Properties
One of the primary applications of this compound is in the development of analgesics. Its structural characteristics, particularly the dimethylamino group and dual piperidyl moieties, suggest potential efficacy in pain management therapies. Research has indicated that derivatives of this compound exhibit notable analgesic effects comparable to established pain relievers.
Psychoactive Effects
The compound's psychoactive properties have led to investigations into its use for treating anxiety and depression. Studies have shown that it interacts with neurotransmitter receptors, which may enhance its therapeutic profile for neurological disorders. The modulation of neurotransmitter release by this compound suggests a mechanism that could be beneficial in psychiatric treatments.
Biological Research Applications
Interaction with Neurotransmitter Receptors
Research indicates that 4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone acts as a substrate for the human serotonin transporter (hSERT). This interaction is crucial for understanding its effects on serotonin signaling pathways, which are implicated in mood regulation and anxiety disorders.
Fluorescent Substrate Studies
In cellular studies, the compound has been utilized as a fluorescent substrate to explore hSERT activity in single cells. This application not only aids in understanding serotonin transport mechanisms but also provides insights into drug interactions and receptor pharmacology.
Chemical Synthesis and Industrial Applications
Reagent and Catalyst in Organic Synthesis
The compound serves as a versatile reagent and catalyst in various organic synthesis reactions. It is particularly useful in nucleophilic substitution reactions due to its dimethylamino group, which enhances nucleophilicity. This property allows it to participate in Mannich reactions, yielding β-amino ketones that are valuable intermediates in drug synthesis .
Industrial Production Methods
For large-scale applications, optimized synthesis methods are employed to ensure high yield and purity. Techniques such as continuous flow reactors can facilitate the efficient production of this compound while maintaining quality control throughout the manufacturing process.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone involves its interaction with molecular targets such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. This modulation can result in various physiological effects, including stimulant and therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ketobemidone (Ethyl 4-(m-Hydroxyphenyl)-1-Methyl-4-Piperidyl Ketone)
- Structural Similarities: Both compounds share a piperidyl ketone core. Ketobemidone’s ethyl ketone group and m-hydroxyphenyl substituent contrast with the target compound’s dimethylamino phenyl and bis-piperidine groups .
- Pharmacological Profile : Ketobemidone is a potent µ-opioid receptor agonist with additional NMDA receptor antagonism, contributing to its analgesic efficacy. The target compound’s bis-piperidine structure may enhance receptor affinity or selectivity, though empirical data are lacking .
- Synthesis : Ketobemidone is synthesized via condensation of m-methoxybenzyl cyanide with methyl-di-(2-chloroethyl)-amine, followed by Grignard-mediated ketone formation . The target compound may require analogous ketone-forming steps but with distinct amine precursors.
Michler’s Ketone (Bis[4-(Dimethylamino)phenyl]methanone)
- Structural Similarities: Both compounds feature dimethylamino-substituted aromatic ketones. Michler’s ketone lacks heterocyclic nitrogen atoms, instead having two dimethylamino phenyl groups .
- Toxicity: Michler’s ketone is flagged for carcinogenicity due to aromatic amine residues; the target compound’s piperidine moieties may mitigate such risks .
4-(Dimethylamino)benzophenone (CAS 530-44-9)
- Structural Similarities: Both compounds have a dimethylamino-substituted phenyl ketone. The benzophenone backbone in 530-44-9 contrasts with the target’s bis-piperidine system .
- Physicochemical Properties: The benzophenone derivative is more lipophilic (logP ~3.5) due to its planar aromatic structure, whereas the target compound’s piperidines may lower logP, affecting bioavailability .
Research Findings and Data Gaps
- Pharmacological Data : While fentanyl analogs () and ketobemidone () show strong opioid activity, the target compound’s efficacy remains unverified. Receptor binding assays are needed to confirm interactions with µ-opioid or NMDA receptors.
- Synthetic Routes : and suggest Grignard or enzymatic methods for ketone formation, but specific protocols for the target compound are undocumented.
- Piperidine rings may reduce toxicity, but metabolic studies are essential .
Biological Activity
4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone, also known by its chemical structure and CAS number (1216635-36-7), is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a dimethylamino group attached to a phenyl ring and a piperidyl ketone moiety. Its structure can be represented as follows:
This configuration suggests potential interactions with various biological targets due to the presence of nitrogen-containing heterocycles.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial, analgesic, and anticancer properties. The following sections detail specific findings related to the biological activity of 4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone.
Antimicrobial Activity
A study focused on the screening of various compounds against Mycobacterium tuberculosis highlighted the effectiveness of piperidine derivatives in inhibiting bacterial growth. The compound's structural analogs were noted to have minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM, indicating promising antibacterial properties .
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| 4PP-1 | 6.3 | Mycobacterium tuberculosis |
| 4PP-2 | 2.0 | Mycobacterium tuberculosis |
| 4PP-3 | 6.8 | Mycobacterium tuberculosis |
Analgesic Activity
In terms of analgesic effects, compounds similar to 4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone have been evaluated for their ability to block N-type calcium channels. One study reported an IC50 value of 0.7 µM for a related compound, demonstrating significant efficacy in pain models .
The proposed mechanism of action involves interaction with specific receptors or enzymes involved in pain signaling and bacterial metabolism. The piperidine moiety is believed to enhance binding affinity due to its ability to mimic natural substrates in biological pathways.
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted on similar piperidine derivatives, revealing that modifications at specific positions can enhance biological activity while improving pharmacokinetic properties. For instance, substituting groups on the piperidine ring has shown to optimize both potency and selectivity against target enzymes .
Case Studies
- Antimicrobial Efficacy : A high-throughput screening identified several active compounds within the piperidine series that effectively targeted MmpL3, a crucial protein for M. tuberculosis survival .
- Analgesic Properties : In vivo studies demonstrated that certain analogs exhibited significant analgesic effects in animal models, correlating with their ability to block calcium channels effectively .
Q & A
Q. What are the key considerations in designing a synthetic route for 4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone?
A robust synthetic route requires:
- Selection of amine and ketone precursors : For example, Mannich reactions using piperidine derivatives and dimethylamino-substituted ketones (as demonstrated in analogous piperidinyl ketone syntheses) .
- Reagent compatibility : Ensure base catalysts (e.g., triethylamine) and solvents align with the reactivity of intermediates, avoiding side reactions such as sulfonation or over-oxidation .
- Purification strategies : Chromatography or recrystallization to isolate the target compound from byproducts, as highlighted in piperidine-based syntheses .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
A multi-technique approach is critical:
- Nuclear Magnetic Resonance (NMR) : For confirming substituent positions on the piperidine and aryl rings.
- High-Performance Liquid Chromatography (HPLC) : To quantify purity and detect trace impurities .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography (if crystalline): Resolves stereochemical ambiguities in the piperidine moieties .
Q. How can researchers assess the stability of this compound under varying experimental conditions?
- Thermogravimetric Analysis (TGA) : Evaluates thermal decomposition thresholds.
- pH-dependent stability assays : Monitor degradation in acidic/basic buffers via HPLC .
- Light exposure studies : UV-Vis spectroscopy to detect photolytic byproducts .
Advanced Research Questions
Q. What methodologies are recommended for optimizing reaction conditions to improve yield and selectivity in the synthesis of this compound?
- Factorial Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions .
- Computational Reaction Path Analysis : Quantum chemical calculations (e.g., DFT) predict energetically favorable pathways, reducing trial-and-error experimentation .
- In-situ Monitoring : Techniques like FT-IR or Raman spectroscopy track intermediate formation in real time .
Q. How should researchers address discrepancies in biological activity data reported across different studies involving this compound?
- Meta-analysis of experimental protocols : Compare assay conditions (e.g., cell lines, concentration ranges) to identify variables influencing activity .
- Reproducibility checks : Replicate studies under standardized conditions, controlling for solvent effects, temperature, and biological model variability .
- Statistical validation : Apply multivariate analysis to distinguish noise from biologically relevant trends .
Q. What computational strategies can be employed to predict the reactivity or pharmacological properties of this compound?
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., receptors or enzymes) to predict binding affinities .
- ADMET Profiling : Use software like COMSOL Multiphysics to estimate absorption, distribution, and toxicity profiles .
- Reactivity Descriptors : Calculate frontier molecular orbitals (HOMO/LUMO) to anticipate sites for electrophilic/nucleophilic attack .
Q. How can theoretical frameworks guide the interpretation of this compound’s mechanism of action in biological systems?
- Epistemological alignment : Define whether the study aims to confirm a hypothesis (deductive) or generate new theories (inductive), as outlined in research ontology .
- Multi-scale modeling : Integrate quantum mechanics (for molecular interactions) and systems biology (for network-level effects) .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
